Cas no 20241-99-0 (2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester)

2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester structure
20241-99-0 structure
Product Name:2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester
Numero CAS:20241-99-0
MF:C16H26O4
MW:282.375245571136
CID:260613
PubChem ID:88432
Update Time:2025-04-19

2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester
    • 2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate
    • 2,2-Bis[(allyloxy)methyl]butyl methacrylate
    • 243-635-0
    • Trimethylolpropane, diallyl ether, monomethacrylate
    • 2-Propenoic acid, 2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester
    • SCHEMBL1637662
    • DTXSID30885125
    • DDZCXKJJOQTKQP-UHFFFAOYSA-N
    • FT-0699739
    • NS00051194
    • 2-Propenoic acid, 2-methyl-, 2,2-bis((2-propen-1-yloxy)methyl)butyl ester
    • EINECS 243-635-0
    • 20241-99-0
    • 2-Propenoic acid, 2-methyl-, 2,2-bis((2-propenyloxy)methyl)butyl ester
    • 2,2-Bis(allyloxymethyl)butyl methacrylate
    • Trimethylol Propane Diallyl Ether Monomethacrylate
    • Trimethylolpropane diallyl ether monomethacrylate
    • Inchi: 1S/C16H26O4/c1-6-9-18-11-16(8-3,12-19-10-7-2)13-20-15(17)14(4)5/h6-7H,1-2,4,8-13H2,3,5H3
    • Chiave InChI: DDZCXKJJOQTKQP-UHFFFAOYSA-N
    • Sorrisi: O(CC=C)CC(COC(C(=C)C)=O)(COCC=C)CC

Proprietà calcolate

  • Massa esatta: 282.18318
  • Massa monoisotopica: 282.183
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 13
  • Complessità: 319
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 44.8Ų

Proprietà sperimentali

  • Densità: 0.96
  • Punto di ebollizione: 352°Cat760mmHg
  • Punto di infiammabilità: 149.3°C
  • Indice di rifrazione: 1.459
  • PSA: 44.76
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.